Sms1-IN-1
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Overview
Description
SMS1-IN-1 is a potent inhibitor of sphingomyelin synthase 1 (SMS1), an enzyme involved in the biosynthesis of sphingomyelin from ceramide and phosphatidylcholine. This compound has shown potential in the treatment of atherosclerosis due to its ability to inhibit SMS1 with an IC50 value of 2.1 μM .
Preparation Methods
The synthesis of SMS1-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of the compound.
Functional group introduction: Various functional groups are introduced through reactions such as halogenation, sulfonation, and amination.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
SMS1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or sulfonyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
SMS1-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of sphingomyelin synthase 1 in sphingolipid metabolism and its impact on cellular processes.
Biology: this compound is used to investigate the biological functions of sphingomyelin and ceramide in cell signaling, membrane structure, and apoptosis.
Medicine: The compound has potential therapeutic applications in the treatment of atherosclerosis, cancer, and other diseases associated with dysregulated sphingolipid metabolism
Mechanism of Action
SMS1-IN-1 exerts its effects by inhibiting the activity of sphingomyelin synthase 1, which catalyzes the transfer of a phosphocholine moiety from phosphatidylcholine to ceramide, forming sphingomyelin and diacylglycerol. By inhibiting this enzyme, this compound disrupts sphingolipid metabolism, leading to the accumulation of ceramide and a decrease in sphingomyelin levels. This disruption affects various cellular processes, including membrane structure, signal transduction, and apoptosis .
Comparison with Similar Compounds
SMS1-IN-1 is unique among sphingomyelin synthase inhibitors due to its high potency and selectivity for sphingomyelin synthase 1. Similar compounds include:
SMS2-IN-1: A selective inhibitor of sphingomyelin synthase 2 with an IC50 value of 6.5 nM.
SAPA 1j: Another potent sphingomyelin synthase 1 inhibitor with similar properties to this compound.
This compound stands out due to its specific inhibition of sphingomyelin synthase 1, making it a valuable tool for studying the enzyme’s role in various biological processes and its potential as a therapeutic target .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O4S/c24-20-8-6-19(7-9-20)16-25-23(27)17-30-21-10-12-22(13-11-21)31(28,29)26-15-14-18-4-2-1-3-5-18/h1-13,26H,14-17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAFIFBJBFDMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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